Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-
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Overview
Description
Propan-2-yl (2S)-2-methylsulfonyloxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to the ester functional group, with a (2S)-2-methylsulfonyloxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-methylsulfonyloxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S)-2-methylsulfonyloxypropanoic acid with propan-2-ol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl (2S)-2-methylsulfonyloxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-methylsulfonyloxypropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of (2S)-2-methylsulfonyloxypropanoic acid and propan-2-ol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, appropriate solvents, and temperature control.
Major Products Formed
Hydrolysis: (2S)-2-methylsulfonyloxypropanoic acid, propan-2-ol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (2S)-2-methylsulfonyloxypropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-methylsulfonyloxypropanoate involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the active (2S)-2-methylsulfonyloxypropanoic acid, which may interact with enzymes or receptors to exert its effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a prodrug or in biochemical studies.
Comparison with Similar Compounds
Propan-2-yl (2S)-2-methylsulfonyloxypropanoate can be compared with other similar compounds, such as:
Propan-2-yl (2S)-2-hydroxypropanoate: Similar ester structure but with a hydroxyl group instead of a methylsulfonyloxy group.
Propan-2-yl (2S)-2-acetoxypropanoate: Similar ester structure but with an acetoxy group instead of a methylsulfonyloxy group.
Propan-2-yl (2S)-2-chloropropanoate: Similar ester structure but with a chloro group instead of a methylsulfonyloxy group.
The uniqueness of propan-2-yl (2S)-2-methylsulfonyloxypropanoate lies in the presence of the methylsulfonyloxy group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
63697-01-8 |
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Molecular Formula |
C7H14O5S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-methylsulfonyloxypropanoate |
InChI |
InChI=1S/C7H14O5S/c1-5(2)11-7(8)6(3)12-13(4,9)10/h5-6H,1-4H3/t6-/m0/s1 |
InChI Key |
YVJIUBKTNUXZKV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(C)OS(=O)(=O)C |
Origin of Product |
United States |
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